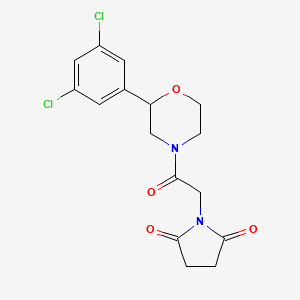![molecular formula C18H18N6O3 B2685165 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170569-70-6](/img/structure/B2685165.png)
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core linked to a pyrimidine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acids.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Linking the two moieties: The benzo[d][1,3]dioxole and pyrimidine units are connected through an ethyl chain using nucleophilic substitution reactions.
Final amide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of various functional groups (e.g., halogens, alkyl groups) on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference compound in analytical studies.
Mécanisme D'action
The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidine and imidazole rings play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
- N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness: The unique structural features of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide, such as the specific positioning of the imidazole and pyrimidine rings, confer distinct biological activities and binding affinities compared to its analogs. This makes it a valuable compound for targeted drug design and development.
Propriétés
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-19-6-7-24(12)17-9-16(22-10-23-17)20-4-5-21-18(25)13-2-3-14-15(8-13)27-11-26-14/h2-3,6-10H,4-5,11H2,1H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLZAUASVTJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)

![2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2685089.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)



![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)
![[3-(Heptyloxy)phenyl]amine hydrochloride](/img/structure/B2685099.png)



![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
